molecular formula C19H23N3O5S B2623782 N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251690-59-1

N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Katalognummer: B2623782
CAS-Nummer: 1251690-59-1
Molekulargewicht: 405.47
InChI-Schlüssel: LDUIDXNKLSMMNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a morpholine sulfonyl group at position 5 and an acetamide linker to a 2-ethylphenyl ring. Below, we compare this compound with structurally and functionally related analogs, focusing on substitutions, physicochemical properties, and biological implications.

Eigenschaften

IUPAC Name

N-(2-ethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-2-15-5-3-4-6-17(15)20-18(23)14-21-13-16(7-8-19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUIDXNKLSMMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the morpholine sulfonyl group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the 2-ethylphenyl group: This can be done through a substitution reaction, where the phenyl group is introduced to the dihydropyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridinone moiety.

    Reduction: Reduction reactions could potentially target the carbonyl group in the dihydropyridinone ring.

    Substitution: The phenyl and morpholine groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that may lead to various pharmacological activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, an enzyme critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have reported IC50 values indicating strong inhibitory activity against acetylcholinesterase, suggesting that derivatives of this compound could be developed for therapeutic applications in neurodegenerative disorders.

Receptor Modulation

The compound could also modulate the activity of receptors associated with inflammation and cancer processes. The presence of morpholine and sulfonyl groups may enhance its binding affinity to specific receptors, potentially leading to anti-inflammatory or anticancer effects.

Antibacterial Activity

Compounds structurally related to N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide have exhibited antibacterial properties. For example, derivatives containing similar moieties have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may be explored further for its potential as an antibacterial agent.

Anticancer Potential

The anticancer activity of compounds with similar structural features has been a focus of research. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the dihydropyridine ring is believed to contribute to this activity by affecting cellular signaling pathways involved in cancer progression.

Case Study: Acetylcholinesterase Inhibition

In a series of synthesized compounds evaluated for their ability to inhibit acetylcholinesterase, some derivatives of N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in treating Alzheimer's disease.

Case Study: Antibacterial Screening

In studies focused on synthesizing related compounds, several showed significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This highlights the potential of these compounds as effective antibacterial agents.

Wirkmechanismus

The mechanism of action of “N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide” would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    Protein binding: Forming complexes with proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Close Structural Derivatives

Phenyl Ring Substitution Variants

Compounds with modifications to the phenylacetamide moiety demonstrate how electronic and steric effects influence properties:

Compound Name Phenyl Substituent Key Features Reference
N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 2-Methoxy, 5-methyl Increased polarity due to methoxy; may alter solubility and receptor binding
N-(5-Fluoro-2-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 5-Fluoro, 2-methyl Fluorine enhances metabolic stability; potential for improved bioavailability
N-[(2-Chlorophenyl)methyl]-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide 2-Chlorobenzyl Chlorine introduces halogen bonding potential; sulfonyl at position 3

Key Observations :

  • Positional Effects : The morpholine sulfonyl group at position 5 (target compound) versus position 3 () may alter conformational flexibility and target engagement .
Core Heterocycle Modifications

Pyridazinone and morpholinone analogs highlight the role of the central heterocycle:

Compound Class Core Structure Biological Activity Example Compound Reference
Pyridazin-3(2H)-one Pyridazinone FPR2 agonists (e.g., calcium mobilization) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
Morpholin-2-one Morpholinone Synthetic intermediates 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

Key Observations :

  • Receptor Specificity: The dihydropyridinone core (target) may offer distinct binding modes compared to pyridazinones (), which are reported as FPR2 agonists .
  • Synthetic Routes: Morpholinone derivatives () utilize acetylation and sulfonylation steps similar to the target compound’s synthesis, suggesting shared scalability challenges .

Functional Analogues

Thiadiazole-Based Acetamides

1,3,4-Thiadiazol-2-yl acetamides () share the acetamide linker but differ in core structure:

Compound () Substituents Melting Point (°C) Yield (%)
5e 4-Chlorobenzylthio, isopropylphenoxy 132–134 74
5j 4-Chlorobenzylthio, isopropylphenoxy 138–140 82

Key Observations :

  • Thermal Stability: Higher melting points (132–170°C) in thiadiazoles suggest greater crystallinity compared to dihydropyridinones, which may influence formulation .
  • Yield Trends : Substituents like benzylthio (5h: 88% yield) improve synthetic efficiency, a consideration for the target compound’s optimization .
2-Oxoindoline Derivatives

Compounds from and feature indole-based cores with quinoline and bromophenyl groups:

Compound () Substituents Biological Notes
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Bromobenzyl, quinolin-6-yl Potential kinase inhibition

Key Observations :

  • Biological Targets: Quinoline and bromophenyl groups () are associated with kinase or protease inhibition, suggesting the target compound’s substituents may align with similar pathways .

Biologische Aktivität

N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular structure of N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide consists of several functional groups that contribute to its biological properties. The compound features a morpholine sulfonyl group, a dihydropyridine moiety, and an acetamide group, which may influence its interaction with biological targets.

PropertyValue
IUPAC NameN-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Molecular FormulaC19H23N3O5S
Molecular Weight393.46 g/mol
CAS Number1251676-52-4

The biological activity of N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is primarily attributed to its interactions with various molecular targets:

1. Receptor Interaction:
Research indicates that compounds similar to this one often exhibit affinity for sigma receptors (σ1 and σ2). For instance, a related compound demonstrated high selectivity for the σ1 receptor with a binding affinity (Ki) of 42 nM . This interaction may lead to modulation of pain pathways and neuroprotective effects.

2. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in inflammatory or cancerous processes. The presence of the morpholine and sulfonamide groups suggests potential interactions with enzymes such as cyclooxygenases or lipoxygenases.

Antinociceptive Activity

A study on related compounds showed significant antinociceptive effects in animal models. For example, the administration of certain morpholine derivatives resulted in reduced pain responses in formalin-induced nociception tests . This suggests that N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide may possess similar pain-relieving properties.

Antitumor Activity

Emerging evidence points to the potential antitumor activity of compounds within this class. A related benzamide derivative was noted for its ability to inhibit RET kinase activity, which is crucial in various cancers . The structural similarities imply that N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide could also exhibit antitumor effects through similar mechanisms.

Antimicrobial Properties

Some studies have indicated that sulfonamide-containing compounds exhibit antimicrobial activity against a range of pathogens. While specific data on this compound is limited, its structural characteristics suggest it may have potential as an antimicrobial agent .

Case Studies and Research Findings

Case Study 1: Sigma Receptor Affinity
In vitro studies demonstrated that related compounds showed selective binding to σ1 receptors, which are implicated in several neurodegenerative diseases and pain modulation . This highlights the potential therapeutic applications of N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide in treating chronic pain and neuroprotection.

Case Study 2: Antitumor Efficacy
A series of benzamide derivatives were evaluated for their antitumor properties against various human cancer cell lines. Compounds exhibiting structural similarities to N-(2-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.